Ligustilide

概要

説明

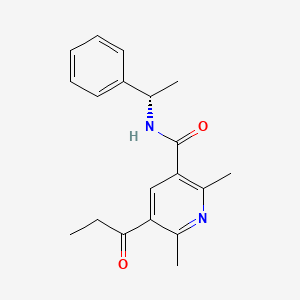

Ligustilide is a major bioactive component of Angelica sinensis and is considered to be the most effective biologically active ingredient in this plant . It has been found to have multiple pharmacological activities, such as anti-atherosclerosis, neuroprotection, anticancer, anti-inflammatory, and analgesic .

Synthesis Analysis

The first synthesis of this compound is described, starting from 2-formylbenzoic acid . The key step in synthesis is the Birch reduction of 3-hydroxybutyl-phthalide .Molecular Structure Analysis

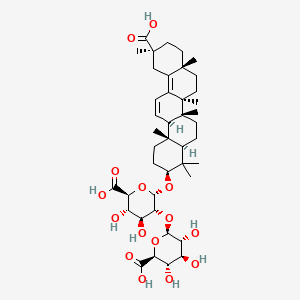

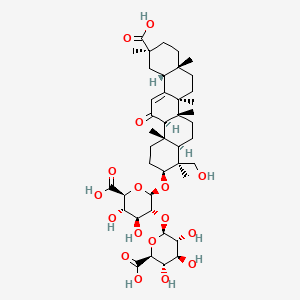

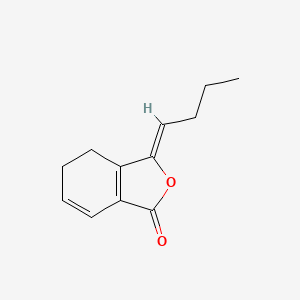

This compound has a molecular formula of C12H14O2 . Its IUPAC name is (3 Z )-3-butylidene-4,5-dihydro-2-benzofuran-1-one . The molecular weight of this compound is 190.24 g/mol .Chemical Reactions Analysis

This compound exhibits promising senescent cell-destructive properties, and selectively eliminates senescent cells by inducing apoptosis . Moreover, this compound markedly inhibits senescence-associated secretory phenotypes . The aromatization mechanisms of this compound were investigated and it was found that the aromatization could result from direct oxidation by triplet oxygen in mild conditions with no catalyst .Physical And Chemical Properties Analysis

This compound is a natural benzoquinone derivative found in many widely used Chinese herbal medicines . It has poor oral bioavailability in rats due to severe first-pass metabolic reactions .科学的研究の応用

Neuroprotection and Cognitive Enhancement

Ligustilide demonstrates significant neuroprotective properties, particularly in the context of cerebral ischemia and chronic cerebral hypoperfusion. Studies have shown that this compound can ameliorate cognitive dysfunction and brain damage induced by permanent forebrain ischemia in rats. It does so by enhancing antioxidant effects, improving cholinergic activity, and preventing neuronal loss and glial activation in the hippocampus (Kuang et al., 2008). Furthermore, this compound alleviates brain damage and improves cognitive function in rats of chronic cerebral hypoperfusion by preventing neuronal apoptosis and inhibiting astrocytic activation and proliferation (Feng et al., 2012).

Anti-inflammatory Effects

This compound exhibits potent anti-inflammatory effects in various models. It attenuates inflammation in experimental ovariectomized osteopenic rats by inhibiting NF-κB activation and reducing the production of pro-inflammatory mediators (Ma & Bai, 2012). Additionally, it suppresses LPS-induced iNOS expression in macrophages, highlighting its potential in treating inflammatory diseases (Su et al., 2011).

Neurotoxicity Attenuation

This compound protects against neurotoxicity, as demonstrated in a study where it prevented cognitive impairment and attenuated neurotoxicity in the brain of aging mice induced by d-galactose. This protective effect is attributed to the reduction of oxidative stress markers and the enhancement of neuroplasticity-related protein expression (Li et al., 2015).

Cartilage Protection

In the context of osteoarthritis, this compound attenuates nitric oxide-induced apoptosis in rat chondrocytes and cartilage degradation. It does so by inhibiting JNK and p38 MAPK pathways, suggesting its potential in treating degenerative joint diseases (Zhou et al., 2019).

Anti-cancer Properties

Research also indicates this compound's ability to inhibit the activation of cancer-associated fibroblasts, which play a significant role in tumorigenesis. It modulates the immunosuppressive function of CAFs through the TLR4-NF-κB pathway, presenting a novel approach for cancer therapy (Ma et al., 2019).

Cardiovascular Health

This compound has been studied for its effects on vascular health, where it inhibits vascular smooth muscle cell proliferation, a key process in the development of atherosclerosis and venous bypass graft disease. This effect is linked to the reduction of reactive oxygen species and suppression of MAPK pathway activation (Lu, Qiu, & Yang, 2006).

作用機序

Target of Action

Ligustilide, a natural chemical compound found in high concentrations in various medicinal plants, has been identified to primarily target TRPA1 , PPARγ , and NF-κB . These targets play crucial roles in inflammation and pain sensation.

- TRPA1 : this compound acts as a potent activator of the TRPA1 channel, which is known to mediate the inflammatory actions of environmental irritants and proalgesic agents .

- PPARγ : this compound has been found to activate PPARγ, a nuclear receptor that plays a key role in regulating inflammatory responses .

- NF-κB : this compound targets the NF-κB signaling pathway, which is a major pathway involved in the regulation of immune and inflammatory responses .

Mode of Action

This compound interacts with its targets in a unique way. It demonstrates a bimodal sensitivity to TRPA1, acting as a potent activator and also capable of inducing a modest block of mustard oil (MO) activated currents . This compound also inhibits the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines and chemokines . Furthermore, it activates PPARγ, which in turn inhibits the NF-κB and MAPK/AP-1 pathway .

Biochemical Pathways

This compound affects several biochemical pathways, primarily those related to inflammation. By activating PPARγ, it inhibits the NF-κB and MAPK/AP-1 pathway, which are key pathways involved in the production of pro-inflammatory cytokines and chemokines . Additionally, by targeting TRPA1, it influences the sensory perception pathways, particularly those related to pain and inflammation .

Pharmacokinetics

This compound exhibits low oral bioavailability (2.6%), which is partly due to extensive first-pass metabolism in the liver . After intravenous administration, it is distributed extensively and eliminated rapidly . The clearance of this compound is significantly higher when administered as part of an herbal extract, suggesting significant interaction between this compound and other components present in the extract .

Result of Action

The action of this compound results in a diminished extent of the inflammatory response, as measured by the production of different mediators or metabolites such as nitric oxide (NO), prostaglandin E2 (PGE2), interleukins, cytokines, and chemokines . It also reduces mRNA levels of pro-inflammatory cytokines and chemokines . In addition to its anti-inflammatory effects, this compound has been reported to have neuroprotective effects .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its interaction with TRPA1 may contribute to the gustatory effects of celery, its major dietary source, and to the pharmacological action of important plants from the Chinese and native American traditional medicines . Furthermore, the aromatization of this compound to dehydrothis compound (DH-Lig), which occurs during aging of its botanical sources, enhances TRPA1 inhibition and reduces activation .

Safety and Hazards

When handling Ligustilide, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

生化学分析

Biochemical Properties

Ligustilide interacts with several enzymes and proteins. For instance, it targets Prostaglandin-Endoperoxide Synthase 2 (PTGS2) to regulate the Bone Morphogenetic Protein/Smad Pathway . It also acts as a potent enhancer of α-secretase, disintegrin, and metalloprotease 10 (ADAM10), leading to upregulation of alpha-processing of both APP and Klotho .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It inhibits osteoclastogenesis and promotes osteogenesis . It also ameliorates memory impairment and Aβ levels and plaques burden .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It targets PTGS2 to regulate the Bone Morphogenetic Protein/Smad Pathway . It also enhances α-secretase, leading to upregulation of alpha-processing of both APP and Klotho .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have long-term effects on cellular function. For example, it significantly increased serum estrogen levels and uterine weight in OVX-treated rats .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been shown to ameliorate memory impairment and Aβ levels and plaques burden .

Metabolic Pathways

This compound is involved in several metabolic pathways. It targets PTGS2 to regulate the Bone Morphogenetic Protein/Smad Pathway . It also enhances α-secretase, leading to upregulation of alpha-processing of both APP and Klotho .

特性

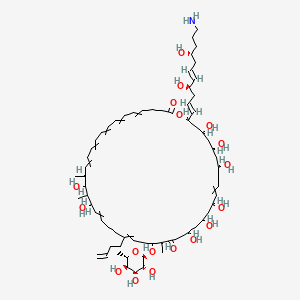

| { "Design of the Synthesis Pathway": "The synthesis pathway of Ligustilide involves multiple steps, starting with the isolation of the precursor compound from plant extracts. The precursor compound, Z-Ligustilide, is then subjected to various chemical reactions to obtain the final product, Ligustilide.", "Starting Materials": [ "Z-Ligustilide", "Sodium hydroxide (NaOH)", "Hydrogen peroxide (H2O2)", "Methanol (CH3OH)", "Acetic acid (CH3COOH)", "Sodium acetate (NaOAc)", "Sodium borohydride (NaBH4)", "Sodium carbonate (Na2CO3)", "Ethanol (C2H5OH)", "Sulfuric acid (H2SO4)", "Ammonium chloride (NH4Cl)", "Magnesium sulfate (MgSO4)", "Diethyl ether (C2H5)2O" ], "Reaction": [ "Isolation of Z-Ligustilide from plant extracts", "Hydrolysis of Z-Ligustilide using NaOH to obtain Ligustilide", "Oxidation of Ligustilide using H2O2 in the presence of NaOH to obtain a diol intermediate", "Cyclization of the diol intermediate using CH3COOH and NaOAc to obtain a lactone intermediate", "Reduction of the lactone intermediate using NaBH4 to obtain a diol intermediate", "Dehydration of the diol intermediate using Na2CO3 to obtain the final product, Ligustilide", "Purification of Ligustilide using ethanol, H2SO4, NH4Cl, MgSO4, and (C2H5)2O" ] } | |

| 4431-01-0 | |

分子式 |

C12H14O2 |

分子量 |

190.24 g/mol |

IUPAC名 |

(3E)-3-butylidene-4,5-dihydro-2-benzofuran-1-one |

InChI |

InChI=1S/C12H14O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h5,7-8H,2-4,6H2,1H3/b11-8+ |

InChIキー |

IQVQXVFMNOFTMU-DHZHZOJOSA-N |

異性体SMILES |

CCC/C=C/1\C2=C(C=CCC2)C(=O)O1 |

SMILES |

O=C1O/C(C2=C1C=CCC2)=C\CCC |

正規SMILES |

CCCC=C1C2=C(C=CCC2)C(=O)O1 |

外観 |

Solid powder |

| 81944-09-4 | |

ピクトグラム |

Acute Toxic |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

ligustilide ligustilide, (E)-isomer ligustilide, (Z)-isomer Z-ligustilide |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。